Cas no 71703-14-5 (N-(2-Bromophenyl)-1,3-propanesultam)

N-(2-Bromophenyl)-1,3-propanesultam is a brominated sultam derivative characterized by its versatile reactivity, particularly in organic synthesis and pharmaceutical applications. The presence of the 2-bromophenyl group enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic systems. The 1,3-propanesultam moiety contributes to its stability and solubility, making it suitable for further functionalization. This compound is valued for its well-defined structure and consistent purity, ensuring reproducibility in research and industrial processes. Its compatibility with various reaction conditions underscores its broad applicability in medicinal chemistry and material science.
N-(2-Bromophenyl)-1,3-propanesultam structure
71703-14-5 structure
Product Name:N-(2-Bromophenyl)-1,3-propanesultam
CAS No:71703-14-5
MF:C9H10BrNO2S
MW:276.150200366974
MDL:MFCD09934200
CID:1025344
PubChem ID:12544216
Update Time:2025-05-20

N-(2-Bromophenyl)-1,3-propanesultam Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide
    • 2-(2-bromophenyl)-1,2-thiazolidine 1,1-dioxide
    • MFCD09934200
    • XYPXIGBSXPLFNW-UHFFFAOYSA-N
    • DTXSID20501983
    • WCA70314
    • 2-(2-bromophenyl)-1lambda,2-thiazolidine-1,1-dione
    • SCHEMBL15915546
    • Z118437040
    • EN300-99361
    • AKOS000173085
    • N-(2-Bromophenyl)-1,3-propanesultam
    • 2-(2-Bromophenyl)isothiazolidine1,1-dioxide
    • BS-24637
    • 2-(2-bromophenyl)-1lambda6,2-thiazolidine-1,1-dione
    • 2-(2-bromophenyl)-1,2-thiazolidine-1,1-dione
    • CHEMBL4513403
    • 2-(2-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione
    • 71703-14-5
    • MDL: MFCD09934200
    • Inchi: 1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2
    • InChI Key: XYPXIGBSXPLFNW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1N1CCCS1(=O)=O

Computed Properties

  • Exact Mass: 274.96200
  • Monoisotopic Mass: 274.96156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.76000
  • LogP: 3.13480

N-(2-Bromophenyl)-1,3-propanesultam Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Additional information on N-(2-Bromophenyl)-1,3-propanesultam

Introduction to N-(2-Bromophenyl)-1,3-propanesultam (CAS No. 71703-14-5)

N-(2-Bromophenyl)-1,3-propanesultam, with the chemical formula C10H10BBrN2O3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its CAS number 71703-14-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a bromine substituent on the phenyl ring and the sultam functional group makes it a versatile intermediate for various synthetic pathways.

The synthesis of N-(2-bromophenyl)-1,3-propanesultam involves multi-step organic reactions that highlight the compound's reactivity and versatility. The bromine atom on the phenyl ring is particularly noteworthy, as it serves as a reactive site for further functionalization. This characteristic has made the compound a valuable building block in the construction of more complex molecular architectures. Researchers have leveraged this reactivity to develop novel derivatives with enhanced pharmacological properties.

In recent years, N-(2-bromophenyl)-1,3-propanesultam has been studied for its potential role in medicinal chemistry. The sultam group, a sulfur-containing heterocycle, is known for its stability and ability to participate in hydrogen bonding interactions. These properties make it an attractive moiety for designing molecules with specific binding affinities to biological targets. For instance, studies have explored its use in developing inhibitors targeting enzymes involved in inflammatory pathways.

One of the most compelling aspects of N-(2-bromophenyl)-1,3-propanesultam is its application in the synthesis of small-molecule drugs. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, has enabled the creation of biaryl structures that are prevalent in many therapeutic agents. These reactions facilitate the introduction of additional functional groups, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The bromine atom on the phenyl ring also opens up possibilities for palladium-catalyzed reactions, including Buchwald-Hartwig amination and Heck coupling. These transformations are crucial for constructing nitrogen-containing heterocycles, which are essential components of many bioactive molecules. The versatility of N-(2-bromophenyl)-1,3-propanesultam in these reactions underscores its importance as a synthetic intermediate.

Recent research has also highlighted the compound's role in materials science. The unique electronic properties of the brominated phenyl ring make it a candidate for applications in organic electronics and optoelectronic devices. For instance, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) and photovoltaic cells. The sultam group contributes to steric hindrance and rigidity in the molecular structure, which can be advantageous for optimizing device performance.

The pharmaceutical industry has been particularly interested in exploring the potential therapeutic applications of N-(2-bromophenyl)-1,3-propanesultam. Preclinical studies have demonstrated its efficacy in models of neurological disorders, where it acts as a modulator of neurotransmitter receptors. The compound's ability to cross the blood-brain barrier has made it a promising candidate for further development into treatments for conditions such as epilepsy and Alzheimer's disease.

In addition to its neurological applications, N-(2-bromophenyl)-1,3-propanesultam has shown promise in oncology research. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. By inhibiting key enzymes and signaling pathways, this compound has demonstrated potential as an anti-cancer agent. Further investigation into its mechanism of action could lead to novel therapeutic strategies against various types of cancer.

The synthesis and application of N-(2-bromophenyl)-1,3-propanesultam also contribute to advancements in green chemistry principles. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. These approaches include catalytic processes that enhance reaction efficiency and allow for cleaner production methods.

The future prospects for N-(2-bromophenyl)-1,3-propanesultam are promising, with ongoing research aimed at expanding its utility across multiple domains. As our understanding of its chemical properties grows, so does its potential for innovation in pharmaceuticals, materials science, and beyond. Collaborative efforts between academia and industry will be crucial in translating these findings into practical applications that benefit society.

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